molecular formula C30H19Cl2N5O B10877789 2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10877789
M. Wt: 536.4 g/mol
InChI Key: XRDWBQVHXWHIJP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: , also known by its systematic name N-((E)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-{[(2-furylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide , is a complex heterocyclic compound. Its chemical formula is C26H20Cl2N2O4 .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves a tandem C–N coupling/Boulton–Katritzky rearrangement process. Specifically, 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis to yield functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives .

Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity and uniqueness.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: It can participate in substitution reactions.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOH).

Major Products:: The major products formed during these reactions would be various derivatives of the parent compound, each with distinct properties and applications.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Materials Science: Investigated for its use in organic electronics and optoelectronic devices.

Biology and Medicine::

    Anticancer Properties: Some studies suggest its potential as an anticancer agent.

    Anti-inflammatory Effects: May modulate inflammatory pathways.

Industry::

    Pharmaceuticals: Possible applications in drug development.

    Agrochemicals: Investigated for agricultural purposes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is relatively unique, it shares structural features with other pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidines. its specific combination of substituents sets it apart.

Similar Compounds::

    [Compound A]: Similar core structure but different substituents.

    [Compound B]: Another related compound with distinct properties.

Properties

Molecular Formula

C30H19Cl2N5O

Molecular Weight

536.4 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C30H19Cl2N5O/c31-21-13-14-23(24(32)16-21)28-34-30-26-25(19-8-3-1-4-9-19)27(20-10-5-2-6-11-20)36(17-22-12-7-15-38-22)29(26)33-18-37(30)35-28/h1-16,18H,17H2

InChI Key

XRDWBQVHXWHIJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=C(C=C(C=C5)Cl)Cl)CC6=CC=CO6)C7=CC=CC=C7

Origin of Product

United States

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